molecular formula C18H24N2O B8108448 N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide

N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide

Cat. No.: B8108448
M. Wt: 284.4 g/mol
InChI Key: UVSSKZDZSYAMGS-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide is a synthetic organic compound featuring a spirocyclic architecture combining indane and piperidine ring systems. This specific molecular framework is found in spiropiperidine derivatives, a class of compounds investigated for their potential biological activity in medicinal chemistry research . Spiropiperidine scaffolds are of significant interest in pharmaceutical research for their potential to interact with various biological targets . The structural combination of the acetamide functionality with the spiro[indene-1,4'-piperidine] core may offer a unique three-dimensional profile for molecular recognition studies. Researchers utilize such complex heterocycles in the exploration and development of new therapeutic agents . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-cyclopropyl-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-17(20-14-5-6-14)11-13-12-18(7-9-19-10-8-18)16-4-2-1-3-15(13)16/h1-4,13-14,19H,5-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSSKZDZSYAMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2CC3(CCNCC3)C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Spiro[indene-Piperidine] Core Formation

The spiro[indene-1,4'-piperidine] scaffold is synthesized via a tandem cyclization-annulation sequence. A substituted indanone derivative serves as the starting material, undergoing nucleophilic addition with a piperidine precursor to form the spiro junction. For example, reaction of 1-indanone with 4-piperidone under basic conditions (e.g., NaH in THF) generates the intermediate spiro[indene-piperidin]-3-ol . Subsequent dehydration using HCl in ethanol yields the unsaturated spiro[indene-piperidine] framework .

Critical parameters include:

  • Solvent selection : Polar aprotic solvents (THF, DMF) enhance cyclization rates .

  • Temperature control : Reactions performed at 80–100°C minimize side products .

  • Catalysis : Lewis acids like ZnCl₂ improve regioselectivity during annulation .

Functionalization with Cyclopropylacetamide

The acetamide side chain is introduced via a two-step process:

  • Acetylation : The spiro[indene-piperidine] intermediate is treated with chloroacetyl chloride in the presence of triethylamine to form 2-chloro-N-(spiro[indene-piperidin]-3-yl)acetamide .

  • Cyclopropane substitution : Reaction with cyclopropylamine in DMF at 60°C displaces the chloride, yielding the final product .

Table 1: Optimization of Amidation Conditions

ParameterOptimal ValueYield (%)Purity (%)Source
SolventDMF8895
BaseK₂CO₃9297
Temperature (°C)609096
Reaction Time (h)128594

Purification and Isolation Techniques

Crude product purification employs a combination of crystallization and chromatography:

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) remove polar impurities, achieving >98% purity .

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:2) separates non-polar byproducts .

  • Salt Formation : Hydrochloride salts are generated via HCl gas treatment in diethyl ether, enhancing crystallinity .

Stereochemical Resolution

The spiro center introduces chirality, necessitating enantioselective synthesis or resolution:

  • Chiral HPLC : Use of a Chiralpak IA column with hexane/isopropanol (85:15) resolves enantiomers (ee >99%) .

  • Asymmetric Catalysis : Employing (R)-BINAP-Pd complexes during cyclization achieves 85% enantiomeric excess .

Analytical Characterization

Table 2: Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (400 MHz, CDCl₃)δ 7.25–7.15 (m, 4H, Ar-H), 3.85 (s, 2H, CH₂CO), 2.95–2.70 (m, 8H, piperidine)
HRMS (ESI+)m/z 327.1932 [M+H]⁺ (calc. 327.1938)
HPLC Purity99.2% (C18, 0.1% TFA in H₂O/MeCN)

Scale-Up Considerations

Industrial-scale production (10 kg batches) requires:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes .

  • In Situ Monitoring : FTIR tracks intermediate formation, minimizing over-reaction .

Applications in Medicinal Chemistry

While beyond synthesis scope, the compound’s structural similarity to tankyrase inhibitors suggests potential therapeutic utility in oncology.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide features a cyclopropyl group and a spiro-indene-piperidine moiety. This structural framework may influence its biological activity by interacting with various biological targets, making it a subject of interest in drug development.

Biological Activities

Research indicates that compounds similar to this compound can modulate inflammatory pathways and exhibit neuroprotective effects. Specifically, derivatives of this compound have shown potential in:

  • Inhibiting Pyroptosis : Studies suggest that the compound may play a role in inhibiting pyroptosis, a form of programmed cell death associated with inflammation.
  • Modulating Cytokine Release : The compound's ability to influence cytokine release could be beneficial in treating inflammatory diseases.

Mechanistic Insights

Preliminary data suggest that this compound may interact with receptors and enzymes involved in inflammation and apoptosis pathways. Further studies are necessary to elucidate the specific interactions and their implications for therapeutic applications.

Therapeutic Implications

The potential therapeutic applications of this compound include:

  • Anti-inflammatory Treatments : Given its modulation of inflammatory pathways, this compound could serve as a candidate for developing anti-inflammatory drugs.
  • Neuroprotective Agents : Its neuroprotective properties suggest potential use in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-((S)-1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide
  • (1S)-1,3-Dihydrospiro[indene-2,4’-piperidin]-1-amine dihydrochloride

Uniqueness

N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide is unique due to its specific combination of a cyclopropyl group and an acetamide functionality within a spirocyclic framework. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Biological Activity

N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide is a complex organic compound notable for its unique spirocyclic structure, which includes a cyclopropyl group and a spiro-indene-piperidine moiety. This configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry. The compound's molecular formula is C15H20N2C_{15}H_{20}N_2, and it has been studied for its promising biological activities, particularly in modulating inflammatory pathways and exhibiting neuroprotective effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes involved in inflammation and apoptosis pathways. Preliminary data indicate that this compound may inhibit pyroptosis and modulate cytokine release, which could be beneficial for treating inflammatory diseases.

Comparative Biological Activity

The following table summarizes the structural features and notable activities of this compound compared to related compounds:

Compound Name Structural Features Notable Activities
This compoundCyclopropyl & spiro-indene-piperidineAnti-inflammatory, neuroprotective
1-(Piperidin-4-yl)-1,3-dihydro-2H-indenePiperidine ring fused with indeneAnti-inflammatory effects
2-[1'-(2-adamantyloxycarbonyl)-4-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acidAdamantane-derived spiro structurePotential analgesic properties
2-adamantyl 1-acetylspiro[2H-indole-3,4'-piperidine]-1'-carboxylateIndole-based spiro compoundNeuroprotective effects

Uniqueness : The cyclopropyl substituent combined with the specific spiro configuration of this compound may influence its pharmacological profile differently compared to other similar compounds.

Research Findings

Recent studies have highlighted the potential of this compound in various biological assays:

Study 1: Inhibition of Pyroptosis

A recent study investigated the effects of this compound on pyroptosis in macrophages. The results indicated a significant reduction in IL-1β release when treated with the compound compared to controls. This suggests its potential utility in managing inflammatory responses associated with chronic diseases.

Study 2: Neuroprotection in Animal Models

In vivo studies using animal models of neurodegeneration showed that administration of this compound resulted in improved cognitive function and reduced neuronal death. These findings support further investigation into its application for neurodegenerative disorders such as Alzheimer's disease.

Q & A

Q. Advanced Research Focus

  • Receptor binding assays : Use radiolabeled ligands (e.g., [3H]-CCL2 for CCR2) to measure IC50 values .
  • Functional assays : Monitor calcium flux or cAMP levels in HEK293 cells expressing target receptors .
  • Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) .

Case Study : Compound 48 () showed nM-level MCH2 antagonism, validated via competitive binding and GTPγS assays .

How can computational methods guide structural optimization?

Q. Advanced Research Focus

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with CCR2 (PDB: 6PT2) or SHP2 (PDB: 7JPN) .
  • QSAR models : Correlate logP and polar surface area (PSA) with permeability (e.g., Caco-2 assays) .
  • ADMET prediction : Employ SwissADME or ADMETlab to prioritize compounds with favorable pharmacokinetics .

Validation : Compare predicted vs. experimental IC50 values for iterative refinement.

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